molecular formula C22H20N4O3S B2639279 2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955705-11-0

2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2639279
CAS RN: 955705-11-0
M. Wt: 420.49
InChI Key: KDRFGBHQMJAHHY-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor or cytotoxic drug molecules .


Synthesis Analysis

Thiazole derivatives have been synthesized in various ways. For instance, one study revealed the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. They designed and synthesized four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Thiophenylhydrazonoacetates, including derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, are synthesized and investigated for their reactivity toward various nitrogen nucleophiles, yielding a range of heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's role in synthesizing diverse chemical structures (Mohareb et al., 2004).
  • A study explored the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties through a rearrangement of derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene, shedding light on the compound's utility in creating bioactive heterocyclic frameworks (Vasylyev et al., 1999).

Biological Activity Studies

  • The compound's derivatives have been studied for various biological activities. For instance, certain benzo[d]thiazole derivatives showed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating the compound's potential in developing new antibacterial agents (Palkar et al., 2017).
  • In another study, thiazole-5-carboxamide derivatives displayed significant antimicrobial activities against Gram-positive and Gram-negative bacteria, underlining the compound's relevance in antimicrobial drug discovery (Mhaske et al., 2011).
  • A specific N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was synthesized and exhibited notable antibacterial, antifungal, and anticancer activities against various pathogens and cancer cell lines, signifying the compound's potential in multifaceted medicinal applications (Senthilkumar et al., 2021).

Structural and Chemical Characterization

  • Investigations into the structure and supramolecular aggregation of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides derivatives revealed insights into their molecular conformations, order versus disorder, and different modes of supramolecular aggregation, contributing to the understanding of the compound's chemical behavior (Sagar et al., 2018).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

The future directions in the research of thiazole derivatives could involve the design and synthesis of novel thiazole derivatives with improved biological activities and lesser side effects .

properties

IUPAC Name

2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c23-19(27)13-9-11-15(12-10-13)24-21(29)16-7-4-8-17-18(16)25-22(30-17)26-20(28)14-5-2-1-3-6-14/h1-3,5-6,9-12,16H,4,7-8H2,(H2,23,27)(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRFGBHQMJAHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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